molecular formula C8H4ClF2N B12973032 3-Chloro-2-(difluoromethyl)benzonitrile CAS No. 1261776-59-3

3-Chloro-2-(difluoromethyl)benzonitrile

Cat. No.: B12973032
CAS No.: 1261776-59-3
M. Wt: 187.57 g/mol
InChI Key: RQFLJBYULSVEIV-UHFFFAOYSA-N
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Description

3-Chloro-2-(difluoromethyl)benzonitrile (C₈H₄ClF₂N) is a halogenated aromatic nitrile featuring a benzonitrile core substituted with chlorine at position 3 and a difluoromethyl group (-CF₂H) at position 2. This compound is structurally significant due to the electronic and steric effects imparted by its substituents. The chlorine atom acts as a moderate electron-withdrawing group (EWG), while the difluoromethyl group combines moderate EWG character with enhanced lipophilicity compared to non-fluorinated analogs . Such properties make it a candidate for applications in medicinal chemistry, agrochemicals, and materials science, particularly in nonlinear optical (NLO) materials .

Properties

CAS No.

1261776-59-3

Molecular Formula

C8H4ClF2N

Molecular Weight

187.57 g/mol

IUPAC Name

3-chloro-2-(difluoromethyl)benzonitrile

InChI

InChI=1S/C8H4ClF2N/c9-6-3-1-2-5(4-12)7(6)8(10)11/h1-3,8H

InChI Key

RQFLJBYULSVEIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(difluoromethyl)benzonitrile typically involves the introduction of the difluoromethyl group and the chlorine atom onto the benzonitrile core. One common method is the difluoromethylation of 3-chlorobenzonitrile using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-Chloro-2-(difluoromethyl)benzonitrile may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-Chloro-2-(difluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(difluoromethyl)benzonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The chlorine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The substituent type and position critically influence the electronic and steric profiles of benzonitrile derivatives:

Compound Name Substituents (Position) Key Electronic Effects Reference
3-Chloro-2-(difluoromethyl)benzonitrile Cl (3), -CF₂H (2) Moderate EWG (-Cl), moderate EWG/-CF₂H enhances lipophilicity
4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile Br (4), -CF₂H (3), -SMe (2) Stronger EWG (-Br), -SMe introduces steric bulk
3-Chloro-5-(trifluoromethyl)benzonitrile Cl (3), -CF₃ (5) Stronger EWG (-CF₃) increases electron deficiency
2-Chloro-4-fluoro-3-methylbenzonitrile Cl (2), F (4), -CH₃ (3) -CH₃ (electron donor) counterbalances EWGs
3-Chloro-2-formylbenzonitrile Cl (3), -CHO (2) Strong EWG (-CHO) increases reactivity

Key Observations :

  • Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H) : The -CF₃ group (e.g., in 3-Chloro-5-(trifluoromethyl)benzonitrile) is a stronger EWG than -CF₂H, leading to greater electron withdrawal from the aromatic ring, which can enhance stability in electrophilic reactions but reduce solubility .
  • Chlorine vs. Bromine : Bromine (in 4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile) provides stronger inductive effects but increases molecular weight and steric hindrance .

Physical and Chemical Properties

Differences in substituents significantly alter physical properties:

Property 3-Chloro-2-(difluoromethyl)benzonitrile 3-Chloro-5-(trifluoromethyl)benzonitrile 3-Chloro-2-formylbenzonitrile
Molecular Weight (g/mol) 189.57 205.56 165.58
Polarity Moderate (due to -CF₂H and -Cl) High (strong -CF₃ EWG) High (reactive -CHO group)
Lipophilicity (LogP)* ~2.5 (estimated) ~3.0 (higher due to -CF₃) ~1.8 (polar -CHO reduces LogP)
Melting Point Not reported (likely <100°C) 45–50°C 80–85°C

*Estimated using fragment-based methods.*

Key Insights :

  • The trifluoromethyl group increases lipophilicity and thermal stability compared to difluoromethyl .
  • Aldehyde-containing analogs (e.g., 3-Chloro-2-formylbenzonitrile) exhibit higher polarity and reactivity, limiting their utility in hydrophobic matrices .

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